molecular formula C17H16N4O3 B2646598 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide CAS No. 2034320-97-1

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide

Cat. No.: B2646598
CAS No.: 2034320-97-1
M. Wt: 324.34
InChI Key: FGQZNSMOXVHHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antitumor, antibacterial, and antihypertensive properties . The structure of this compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide typically involves a multicomponent reaction. One common method includes the condensation of 6-amino-1,3-dimethyluracil, aromatic aldehydes, and 1,3-dicarbonyl compounds under reflux conditions . This reaction can be catalyzed by various agents, such as sulfonic acid functionalized SBA-15, which acts as a green and recyclable catalyst .

Another efficient method involves the use of nanocrystalline MgO in water as a green solvent. This method offers significant improvements in yield and simplicity, avoiding toxic catalysts and solvents .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of mesoporous materials like SBA-15 can be scaled up, providing a sustainable and efficient production method .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and antitumor activities. It has been studied for its ability to inhibit the growth of certain bacteria and fungi .

Medicine

In medicine, the compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or catalytic activity.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide involves the inhibition of key enzymes and pathways. For instance, it can act as an adenosine kinase inhibitor, blocking the phosphorylation of adenosine, which is crucial for DNA synthesis and repair . This inhibition can lead to the suppression of tumor cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Known for its antitumor and antibacterial activities.

    6-amino-1,3-dimethyluracil: Used in the synthesis of various heterocyclic compounds.

    2-methylbenzamide: A simpler benzamide derivative with different pharmacological properties.

Uniqueness

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide stands out due to its fused heterocyclic structure, which imparts unique biological activities. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-5-2-3-6-12(11)15(22)19-9-10-21-16(23)13-7-4-8-18-14(13)20-17(21)24/h2-8H,9-10H2,1H3,(H,19,22)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQZNSMOXVHHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.